Methyl 2-chloro-4-(methylsulfonyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloro-4-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMATTRWVJIHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This method involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene using copper(I) and nitric acid as catalysts.
Esterification: The benzoic acid derivative obtained from the oxidation step is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce methyl 2-chloro-4-(methylsulfonyl)benzoate.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient recycling of catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-chloro-4-(methylsulfonyl)benzoate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Substituted benzoates with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-chloro-4-(methylsulfonyl)benzoate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Industry:
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in inflammation and pain pathways. In agrochemicals, it targets enzymes essential for plant growth, leading to the inhibition of weed proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
| Compound Name | Substituents/Functional Groups | Key Differences |
|---|---|---|
| Methyl 2-chloro-4-(methylsulfonyl)benzoate | -Cl (2-position), -SO₂CH₃ (4-position), ester | Reference compound for comparison |
| Methyl 2-chloro-4-(chlorosulfonyl)benzoate | -Cl (2-position), -SO₂Cl (4-position), ester | Chlorosulfonyl group enhances reactivity |
| 2-Chloro-4-(methylsulfonyl)phenol | -Cl (2-position), -SO₂CH₃ (4-position), -OH | Phenolic -OH increases polarity |
| Methyl 2-chloro-4-(methylsulfonamido)benzoate | -Cl (2-position), -NHSO₂CH₃ (4-position) | Sulfonamido group alters bioactivity |
Key Observations :
- Polarity: The phenolic analog () exhibits higher polarity due to the -OH group, leading to a higher boiling point (390.37°C) compared to ester derivatives .
- Bioactivity : Sulfonamido derivatives () may exhibit distinct biological activities compared to sulfonyl-containing compounds, as sulfonamides are common in pharmaceuticals .
Physical and Chemical Properties
Data compiled from evidence:
Notes:
Biological Activity
Methyl 2-chloro-4-(methylsulfonyl)benzoate is a compound of significant interest in both medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom and a methylsulfonyl group attached to a benzoate structure. Its molecular formula is , which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Pharmaceutical Applications : The compound acts as an intermediate in the synthesis of pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties. It may inhibit enzymes or receptors involved in inflammation and pain pathways.
- Agricultural Use : In agrochemicals, it targets enzymes essential for plant growth, leading to the inhibition of weed proliferation. The methylsulfonyl group enhances solubility, making it effective in various chemical reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus spp. | 62.5 - 125 μM |
The compound exhibits bactericidal action, inhibiting protein synthesis and nucleic acid production in bacteria .
Case Studies
- Occupational Exposure : A study reported cases of occupational asthma linked to exposure to related compounds such as 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). Symptoms included respiratory issues confirmed through skin prick tests, indicating potential sensitization to similar compounds .
- Antibiofilm Activity : Research indicated that derivatives of methyl benzoates exhibit good antibiofilm activity against MRSA, outperforming traditional antibiotics like ciprofloxacin in certain assays .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-4-(methylsulfonyl)benzoic acid | Lacks ester group | Moderate antimicrobial activity |
| Methyl 4-(methylsulfonyl)benzoate | No chlorine atom | Reduced reactivity |
The combination of both chlorine and methylsulfonyl groups in this compound enhances its reactivity and biological profile compared to these analogs.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Methyl 2-chloro-4-(methylsulfonyl)benzoate, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the chemical shifts for the methylsulfonyl group (δ ~3.0–3.5 ppm for ; δ ~40–45 ppm for ) and the ester carbonyl (δ ~165–170 ppm for ). Discrepancies in splitting patterns may indicate impurities or isomerization .
- IR : Key absorption bands include the ester C=O stretch (~1720 cm) and sulfonyl S=O stretches (~1300–1150 cm) .
- Mass Spectrometry : The molecular ion peak at m/z 269.1 (CHClOS) confirms the molecular weight. Fragmentation patterns should align with loss of Cl () and SO () groups .
Q. What are the optimal conditions for synthesizing this compound, and how can side reactions be minimized?
- Methodological Answer :
- Use methyl 2-chloro-4-(chlorosulfonyl)benzoate as a precursor, reacting with methanesulfonyl chloride under anhydrous conditions.
- Key parameters:
- Temperature : Maintain 0–5°C during sulfonation to prevent over-reaction .
- Solvent : Dichloromethane or THF minimizes hydrolysis of the sulfonyl chloride intermediate .
- Monitor reaction progress via TLC (R ~0.4 in hexane:ethyl acetate 3:1). Quench unreacted intermediates with ice-cold water to avoid dimerization .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfonyl group in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing sulfonyl group activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. Steric hindrance from the methyl ester and chloro substituents directs reactivity to the para position.
- Experimental Design :
- Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, catalysts like DIPEA).
- Use DFT calculations to map electrostatic potential surfaces, identifying reactive sites .
- Data Contradictions : Unexpected regioselectivity may arise from π-stacking interactions or solvent effects. Validate with X-ray crystallography (e.g., as in ) .
Q. What strategies resolve discrepancies in observed vs. predicted NMR splitting patterns for derivatives of this compound?
- Methodological Answer :
- Case Study : If J-coupling constants deviate from Karplus equation predictions:
- Check for dynamic effects (e.g., restricted rotation of the sulfonyl group) via variable-temperature NMR .
- Consider diastereotopicity of methylene protons adjacent to the sulfonyl group .
- Validation : Compare with structurally analogous compounds (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid, CAS 53250-83-2) .
Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases, sulfotransferases). Focus on interactions between the sulfonyl group and catalytic residues .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Correlate RMSD values with experimental IC data .
- Validation : Synthesize top candidates (e.g., replacing Cl with F for enhanced electronegativity) and test in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
